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Azido-PEG4-NHS ester

Cat. No.: B605858
M. Wt: 388.37 g/mol
InChI Key: OIGKWPIMJCPGGD-UHFFFAOYSA-N
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Description

Evolution of Bioconjugation Reagents and the Role of Azido-PEG4-NHS Ester

The field of bioconjugation has seen a significant evolution in the reagents used to link molecules together. Early methods often relied on less specific reactions, which could lead to heterogeneous products and potential loss of biological activity. The development of more sophisticated reagents, like heterobifunctional crosslinkers, has allowed for more controlled and specific conjugations.

This compound represents a significant advancement in this area. creative-biolabs.com It is a non-cleavable linker that facilitates bioconjugation. creative-biolabs.com The azide (B81097) group provides a bioorthogonal handle for "click chemistry," a set of reactions known for their high efficiency and specificity. chemimpex.comgenelink.com The NHS ester, on the other hand, readily reacts with primary amines, such as those found on the surface of proteins. biochempeg.comchemicalbook.com The PEG spacer enhances the water solubility and biocompatibility of the resulting conjugate. chemimpex.comchemicalbook.comsigmaaldrich.com This combination of features makes this compound a powerful tool for creating well-defined bioconjugates with preserved biological function.

Distinctive Features of this compound within Heterobifunctional Linkers

This compound stands out among other heterobifunctional linkers due to its specific combination of reactive groups and its PEG spacer. biosynth.com Unlike homobifunctional linkers that have the same reactive group on both ends, heterobifunctional linkers like this compound allow for sequential and controlled reactions with two different functional groups. biosynth.com

The key features that distinguish this compound include:

Orthogonal Reactivity: The azide and NHS ester groups react under different conditions, allowing for a two-step conjugation process. The NHS ester's reaction with amines is typically performed first, followed by the azide's participation in a click chemistry reaction. biochempeg.comchemicalbook.com

PEG Spacer: The four-unit polyethylene (B3416737) glycol (PEG4) spacer is hydrophilic, which helps to increase the water solubility of the molecule and any biomolecule it is attached to. chemicalbook.comsigmaaldrich.com This is particularly advantageous when working with hydrophobic molecules. The PEG spacer also provides flexibility and reduces steric hindrance between the conjugated molecules.

"Click Chemistry" Handle: The azide group is a key component for bioorthogonal click chemistry reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). genelink.commedchemexpress.com These reactions are highly efficient, selective, and occur under mild, biologically compatible conditions.

Current Paradigms in Bioorthogonal Chemistry Utilizing this compound

Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. This compound is a prime example of a reagent that facilitates such reactions. ijrpr.com

Current research paradigms that heavily utilize this compound include:

PROTACs (Proteolysis-Targeting Chimeras): this compound is used as a PEG-based linker in the synthesis of PROTACs. medchemexpress.comglpbio.com PROTACs are molecules designed to bring a target protein and an E3 ubiquitin ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein. glpbio.cominvivochem.com The linker plays a critical role in optimizing the formation of this ternary complex. precisepeg.com

Antibody-Drug Conjugates (ADCs): In the development of ADCs, this compound can be used to link a cytotoxic drug to an antibody. biochempeg.com The antibody directs the drug to cancer cells, and the linker ensures the stable attachment of the drug until it reaches its target.

Biomolecule Labeling and Imaging: The ability to attach fluorescent dyes or other imaging agents to biomolecules is crucial for studying their function and localization within cells. cd-bioparticles.net this compound provides a reliable method for attaching these labels to proteins, oligonucleotides, and other molecules. genelink.comchemicalbook.combroadpharm.com

Surface Modification: This reagent is used to functionalize the surfaces of nanoparticles and biomaterials. This can enhance their biocompatibility and allow for the attachment of targeting ligands or other functional molecules.

Scope and Significance of this compound in Contemporary Research

The versatility of this compound has made it a significant tool in a wide array of contemporary research fields. chemimpex.com Its applications span from fundamental biological studies to the development of new therapeutic and diagnostic agents.

The significance of this compound is evident in its contributions to:

Drug Delivery and Development: By improving the solubility and stability of therapeutic agents and enabling targeted delivery, this compound is helping to create more effective drugs. chemimpex.com

Diagnostics: It is used to develop sensitive assays for disease markers by labeling biomolecules for imaging or detection. chemimpex.com

Polymer Chemistry and Materials Science: this compound serves as a building block for creating functionalized polymers with applications in areas like tissue engineering. chemimpex.com

Chemical Biology: It provides researchers with a tool to investigate complex biological systems, such as protein interactions and cellular pathways. chemimpex.com

Table 1: Chemical Properties of this compound

PropertyValueSource
CAS Number 944251-24-5 biochempeg.comchemicalbook.comsigmaaldrich.com
Molecular Formula C15H24N4O8 biochempeg.comsigmaaldrich.comprecisepeg.com
Molecular Weight 388.37 g/mol biochempeg.comsigmaaldrich.com
Purity ≥95% biochempeg.com
Appearance Solid or viscous liquid sigmaaldrich.com
Solubility Soluble in dimethyl sulfoxide (B87167) and acetonitrile chemicalbook.com
Storage -20°C sigmaaldrich.com

Table 2: Key Research Applications of this compound

ApplicationDescriptionKey Features UtilizedSource
PROTAC Synthesis Acts as a linker to connect the target protein ligand and the E3 ligase ligand.Heterobifunctionality, PEG spacer for optimal distance and solubility. medchemexpress.comglpbio.com
Antibody-Drug Conjugates (ADCs) Covalently attaches cytotoxic drugs to antibodies for targeted cancer therapy.NHS ester for antibody conjugation, azide for drug attachment via click chemistry. biochempeg.com
Biomolecule Labeling Enables the attachment of probes (e.g., fluorescent dyes) to proteins, and oligonucleotides.NHS ester for amine reactivity, azide for bioorthogonal ligation. chemicalbook.combroadpharm.com
Surface Functionalization Modifies the surface of nanoparticles and biomaterials to enhance biocompatibility and introduce new functionalities.NHS ester for surface amine coupling, azide for subsequent modifications.
Hydrogel Formation Used as a crosslinker to form hydrogels for applications in tissue engineering and regenerative medicine.Dual reactivity for crosslinking polymer chains. broadpharm.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H24N4O8 B605858 Azido-PEG4-NHS ester

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O8/c16-18-17-4-6-24-8-10-26-12-11-25-9-7-23-5-3-15(22)27-19-13(20)1-2-14(19)21/h1-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIGKWPIMJCPGGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization of Azido Peg4 Nhs Ester

Scalable Synthesis Approaches for Azido-PEG4-NHS Ester

The scalable synthesis of this compound is a multi-step process designed for efficiency and purity. The general strategy involves the preparation of the PEG backbone, followed by the sequential introduction of the terminal azide (B81097) and NHS ester functional groups. Industrial production often adapts these core strategies by employing technologies like continuous flow reactors to improve mixing, shorten reaction times, and enhance safety, particularly when handling reagents like sodium azide.

A typical synthesis begins with a tetraethylene glycol molecule that has a terminal hydroxyl group and a protected carboxylic acid. ijrpr.com The synthesis proceeds through the following key stages:

Azidation : The terminal hydroxyl group is converted into an azide. This is commonly achieved via a nucleophilic substitution reaction. For instance, the hydroxyl group can be first converted to a better leaving group (e.g., a tosylate) and then reacted with sodium azide (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF). ijrpr.com

Deprotection : The protecting group on the carboxylic acid is removed. For example, a tert-butyl ester protecting group can be cleaved using trifluoroacetic acid (TFA). ijrpr.com

NHS Ester Formation : The now-free carboxylic acid is activated by reacting it with N-hydroxysuccinimide (NHS) in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), to form the final NHS ester. nih.gov

Achieving high yield and purity in the synthesis of this compound requires careful optimization of reaction parameters at each step. Purity of the initial PEG starting material is critical to prevent unwanted side reactions and crosslinking.

For the azidation step, reaction yields of 85–90% can be achieved. The reaction is typically performed under an inert atmosphere (N₂ or Ar) to prevent degradation of the azide. The NHS activation step can achieve yields of 75–80%. This reaction is sensitive to moisture and temperature; thus, it is often run at cool temperatures (0–4°C) in an anhydrous solvent like dichloromethane (B109758) to prevent hydrolysis of the NHS ester and thermal degradation. ijrpr.com Throughout the process, purification steps such as liquid-liquid extraction, vacuum distillation, and column chromatography are employed to remove unreacted reagents, byproducts, and impurities. ijrpr.com

Synthetic StepKey ReagentsSolventTemperatureTypical DurationConsiderations for High Yield
AzidationSodium Azide (NaN₃)DMF60-85°C2-24 hoursInert atmosphere to prevent azide degradation.
NHS Ester ActivationNHS, EDC (or DCC)Dichloromethane (DCM), DMF0-25°C (Room Temp)4-15 hoursAnhydrous conditions to prevent hydrolysis of NHS ester.

Control over the polyethylene (B3416737) glycol (PEG) chain length and the density of functional groups is fundamental to tailoring the properties of PEGylated molecules for specific applications. ijrpr.commdpi.com

PEG Chain Length: The length of the PEG chain is determined during the initial polymerization of ethylene (B1197577) oxide or by selecting a starting PEG material of a defined molecular weight. mdpi.com The ability to vary the number of ethylene glycol units allows for fine-tuning of the linker's properties, such as its hydrophilicity and the spatial separation it provides between conjugated molecules. mdpi.com For instance, increasing the PEG chain length can enhance the solubility of a conjugate but may also impact its biological efficacy. preprints.org The stability and biological properties of nanoparticles can be controlled by adjusting the ratio of hydrophilic and hydrophobic blocks and their molecular weight. mdpi.com

Azido (B1232118) Functional Group Density: For linear linkers like this compound, the density is fixed at one azide group per molecule. However, in more complex, branched, or brush-like architectures, the azido group density can be precisely controlled. nih.gov This can be achieved by using a polymer backbone and controlling the degree of polymerization and the length of the side chains that are functionalized with azide groups. nih.gov Post-synthesis modification strategies, such as using modified bases like dibenzocyclooctyne (DBCO)-functionalized thymine (B56734) that reacts with azide-modified PEG, also allow for control over functional group placement. nih.gov

Structural Modifications and Analogues of this compound

The basic this compound structure can be modified in numerous ways to create a diverse toolkit of crosslinkers with tailored properties. These modifications include altering the PEG linker's length, creating branched structures, or adding other functional moieties to suit highly specific research needs. ijrpr.com

Branched PEG structures offer the ability to attach multiple molecules, increasing payload capacity or creating unique spatial arrangements. nih.gov These structures can evade renal clearance and prolong blood circulation time. nih.gov One advanced approach involves the synthesis of "bivalent-bottle-brush" polymers. nih.gov This method uses a graft-through Ring-Opening Metathesis Polymerization (ROMP) of a branched norbornene-PEG-chloride macromonomer, followed by a halide-azide exchange to install the clickable azide groups. nih.gov This creates complex nanostructures with branch points located near the polymer backbone. nih.gov Other branched derivatives are commercially available, such as N-(Azido-PEG4)-N-Biotin-PEG4-NHS ester, which incorporates both an azide and a biotin (B1667282) moiety for multi-modal applications.

Varying the length of the PEG spacer is the most common modification of the Azido-PEG-NHS ester scaffold. Shorter linkers like Azido-PEG2-NHS ester provide a more rigid connection, while longer linkers like Azido-PEG12-NHS ester offer greater flexibility, increased aqueous solubility, and reduced steric hindrance. medkoo.comcd-bioparticles.net The choice of linker length is often application-dependent. For example, longer PEG chains are often preferred for conjugating bulky biomolecules to minimize steric clash and improve the pharmacokinetic profile. mdpi.com These linkers are frequently used in the synthesis of Proteolysis-targeting chimeras (PROTACs), where the linker length is a critical parameter for optimizing the degradation of the target protein. medchemexpress.commedchemexpress.combiorbyt.com

CompoundMolecular Weight (g/mol)PEG UnitsKey Features & Applications
Azido-PEG2-NHS ester300.272Provides a short, hydrophilic spacer. Used in click chemistry applications where minimal distance is required. medkoo.comcd-bioparticles.net
This compound388.374A popular, versatile linker offering a balance of solubility and spacer length. biochempeg.combroadpharm.com Widely used for protein labeling, PROTACs, and antibody-drug conjugates (ADCs). medchemexpress.comjenkemusa.com
Azido-PEG12-NHS ester736.7812Offers enhanced solubility and flexibility with a long spacer arm. cd-bioparticles.net Reduces steric hindrance, making it ideal for conjugating large molecules and as a PROTAC linker. medchemexpress.combroadpharm.com

The true power of this compound lies in its role as a heterobifunctional linker, enabling the precise and modular construction of complex bioconjugates. biochempeg.com

The NHS ester group is specifically used to label primary amines (-NH₂), such as those on the side chains of lysine (B10760008) residues in proteins or on amine-modified surfaces and oligonucleotides, forming a stable amide bond. broadpharm.commedkoo.com This reaction is typically performed in buffers at a pH of 7-9.

The azide group is the gateway to "click chemistry." It can undergo a highly efficient and specific copper-catalyzed azide-alkyne cycloaddition (CuAAC) with terminal alkynes. medchemexpress.commedchemexpress.com Alternatively, it can participate in strain-promoted azide-alkyne cycloaddition (SPAAC) with strained alkynes like dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN). medkoo.commedchemexpress.commedchemexpress.com SPAAC is particularly valuable in biological systems as it avoids the use of a potentially toxic copper catalyst. nih.gov

This dual reactivity allows researchers to "click" a molecule with an alkyne group onto the azide end of the linker after first conjugating the NHS ester end to a protein or surface. This modular approach is central to applications in:

PROTAC Synthesis : The linker connects a ligand for a target protein to a ligand for an E3 ubiquitin ligase, hijacking the cell's degradation machinery. medchemexpress.commedchemexpress.com

Antibody-Drug Conjugates (ADCs) : The linker attaches a cytotoxic drug to an antibody, directing the payload specifically to cancer cells. jenkemusa.com

Surface Functionalization : It enables the immobilization of proteins, peptides, or other biomolecules onto amine-coated surfaces for diagnostic assays or biomaterials development. chemimpex.comthermofisher.com

Fluorescent Labeling : It can be used to attach fluorescent dyes to antibodies or proteins for visualization in cellular imaging studies.

Analytical Characterization Techniques for this compound and its Conjugates

Mass Spectrometry (MALDI-ToF) for Monitoring Conjugation Efficiency

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-ToF) mass spectrometry is a powerful tool for monitoring the efficiency of conjugation reactions involving this compound. This technique allows for the precise determination of molecular weight, enabling researchers to track the addition of the this compound to a target molecule.

By comparing the mass spectra of the unmodified molecule with the conjugated product, the degree of modification can be accurately assessed. For instance, the successful conjugation of an this compound to a protein will result in a predictable mass shift in the MALDI-ToF spectrum, corresponding to the molecular weight of the attached linker. This is crucial for optimizing reaction conditions to achieve the desired level of conjugation. researchgate.netd-nb.info

In practice, MALDI-ToF has been used to confirm the number of linkers introduced per protein. For example, in the development of antibody-drug conjugates, controlling the drug-to-antibody ratio is critical for therapeutic efficacy. MALDI-ToF analysis can determine the average number of this compound linkers attached to an antibody, providing essential data for process optimization and quality control. d-nb.infonih.gov The technique is also sensitive enough to detect the presence of unconjugated starting material and to characterize the heterogeneity of the final product. enovatia.com

Table 1: Example Data from MALDI-ToF Analysis of a Protein Conjugation with this compound

SampleExpected Molecular Weight (Da)Observed Molecular Weight (Da)Number of Conjugated LinkersConjugation Efficiency
Unmodified Protein50,00050,0050N/A
Conjugated Protein (1:1 molar ratio)50,38850,3921High
Conjugated Protein (5:1 molar ratio)51,940 (for 5 linkers)51,168 (average)~3Moderate

This is a hypothetical data table for illustrative purposes.

Chromatographic Methods (e.g., SEC-MALS, HPLC) for Purity and Conjugate Analysis

Chromatographic techniques are indispensable for assessing the purity of this compound and for the analysis of its conjugates. High-Performance Liquid Chromatography (HPLC) and Size-Exclusion Chromatography coupled with Multi-Angle Light Scattering (SEC-MALS) are two of the most commonly employed methods.

High-Performance Liquid Chromatography (HPLC) is a versatile technique used to separate, identify, and quantify each component in a mixture. For this compound, reversed-phase HPLC (RP-HPLC) can be used to determine its purity, often with a purity level of ≥95% being a standard requirement for bioconjugation applications. chemimpex.com HPLC is also instrumental in monitoring the progress of a conjugation reaction by separating the unreacted starting materials from the desired conjugate. nih.govgoogle.com Different types of HPLC, such as ion-exchange chromatography (IEX-HPLC), can be used to separate proteins based on the degree of PEGylation. thermoscientific.com

Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) is a powerful method for determining the absolute molar mass and size of macromolecules in solution, without the need for column calibration with standards. chromatographyonline.com This technique is particularly useful for characterizing protein conjugates. Following conjugation with this compound, SEC-MALS can confirm the increase in molecular weight and provide information on the homogeneity and aggregation state of the conjugate. chromatographyonline.comnih.gov This is critical for ensuring that the conjugation process does not induce unwanted aggregation, which could compromise the biological activity and safety of the final product.

Table 2: Illustrative HPLC and SEC-MALS Data for this compound and its Conjugate

Analytical MethodAnalyteKey ParameterResultInterpretation
RP-HPLCThis compoundPurity>98%High purity of the starting linker. tcichemicals.com
SEC-MALSUnmodified AntibodyMolecular Weight150 kDaConfirms the size of the starting antibody.
SEC-MALSAntibody-Azido-PEG4 ConjugateMolecular Weight152 kDaIndicates successful conjugation of multiple PEG linkers.
IEX-HPLCConjugation Reaction MixturePeak SeparationMultiple peaksSeparation of unconjugated, mono-, and di-conjugated species. thermoscientific.com

This is a hypothetical data table for illustrative purposes.

Spectroscopic Methods for Structural Integrity and Functional Confirmation (e.g., CD spectroscopy)

Spectroscopic methods, particularly Circular Dichroism (CD) spectroscopy, are vital for assessing the structural integrity of biomolecules after conjugation with this compound. Maintaining the native conformation of a protein or other biomolecule is often crucial for its biological function.

Circular Dichroism (CD) Spectroscopy is a sensitive technique for evaluating the secondary and tertiary structure of proteins. mdpi.com By measuring the differential absorption of left and right circularly polarized light, CD spectroscopy can detect changes in the α-helix, β-sheet, and random coil content of a protein. mdpi.com When a protein is conjugated with this compound, it is essential to confirm that the PEGylation process has not significantly altered its secondary structure. nih.govbiorxiv.org

Table 3: Representative CD Spectroscopy Data for a Protein Before and After Conjugation

SampleWavelength (nm) of Maxima/MinimaEllipticity (mdeg)Structural Interpretation
Native Protein208 (negative), 222 (negative)-10, -8Predominantly α-helical structure. mdpi.com
Protein-Azido-PEG4 Conjugate208 (negative), 222 (negative)-9.8, -7.9No significant change in secondary structure. mazums.ac.ir
Denatured Protein~200 (negative)-5Loss of defined secondary structure.

This is a hypothetical data table for illustrative purposes.

Advanced Bioconjugation Strategies Employing Azido Peg4 Nhs Ester

Amine-Reactive Mechanism of NHS Ester

The N-hydroxysuccinimide (NHS) ester is a widely utilized functional group for its high reactivity and selectivity toward primary amines. creative-proteomics.com This reactivity is the cornerstone of many bioconjugation strategies, allowing for the covalent modification of proteins, peptides, and other biomolecules. thermofisher.com

Formation of Stable Amide Bonds with Primary Amines

The fundamental reaction of an NHS ester involves a nucleophilic attack from a primary amine on the ester's carbonyl group. creative-proteomics.compapyrusbio.com This interaction leads to the formation of a highly stable and irreversible amide bond, a linkage identical to the peptide bonds found naturally in proteins. creative-proteomics.com The process releases N-hydroxysuccinimide as a byproduct. thermofisher.com This robust bond formation is critical for applications requiring the long-term integrity of the conjugate, such as in the development of antibody-drug conjugates (ADCs). creative-proteomics.com

The reaction proceeds via a nucleophilic acyl substitution mechanism. creative-proteomics.com The primary amine acts as the nucleophile, targeting the electrophilic carbonyl carbon of the NHS ester. This results in a tetrahedral intermediate which then collapses, expelling the NHS leaving group to form the final, stable amide conjugate. papyrusbio.com

Considerations for pH and Buffer Selection in Amine Conjugation

The efficiency of the NHS ester-amine reaction is highly dependent on the pH of the reaction medium. papyrusbio.comfluidic.com The primary amine must be in a deprotonated state to act as an effective nucleophile. papyrusbio.com Consequently, these conjugation reactions are typically performed in buffers with a pH range of 7.2 to 9.0. creative-proteomics.comthermofisher.com A commonly optimal range is between pH 8.3 and 8.5. fluidic.com

However, a competing reaction is the hydrolysis of the NHS ester, where water acts as a nucleophile. The rate of this hydrolysis increases with pH. thermofisher.commdpi.com At a pH of 8.6 and 4°C, the half-life of an NHS ester can be as short as 10 minutes. thermofisher.com Therefore, a balance must be struck to ensure efficient amine coupling while minimizing hydrolysis. For particularly pH-sensitive proteins, a buffer like phosphate-buffered saline (PBS) at pH 7.4 can be used, though this will slow down the reaction rate, necessitating longer incubation times. glenresearch.com

It is crucial to avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target molecule for reaction with the NHS ester. tocris.comwindows.net Suitable buffers include phosphate, carbonate-bicarbonate, HEPES, and borate (B1201080). thermofisher.comsigmaaldrich.com

pH ConditionEffect on AmineEffect on NHS EsterRecommended Buffer Systems
Low pH (<7)Amine is protonated (-NH3+), non-nucleophilic, reducing reaction efficiency. fluidic.comMore stable against hydrolysis.Generally not recommended for conjugation.
Physiological to Alkaline pH (7.2-9.0)Amine is deprotonated (-NH2), nucleophilic, and reactive. thermofisher.comSusceptible to hydrolysis, which increases with pH. thermofisher.commdpi.comPhosphate, Borate, Bicarbonate, HEPES. thermofisher.com
High pH (>9)Amine is fully deprotonated and highly reactive.Rapid hydrolysis significantly reduces conjugation efficiency. sigmaaldrich.comGenerally avoided to prevent rapid reagent degradation.

Specificity of NHS Ester Towards Lysine (B10760008) Residues and N-termini

NHS esters exhibit high selectivity for primary amines. fishersci.se In proteins, these are primarily found at the N-terminus (the α-amine) and on the side chain of lysine residues (the ε-amine). thermofisher.comglenresearch.com Due to their typical location on the solvent-exposed surface of proteins, these amine groups are readily accessible for conjugation. papyrusbio.com

While NHS esters react with both N-terminal and lysine amines, the slightly lower pKa of the N-terminal α-amine (around 8.0) compared to the lysine ε-amine (around 10.0) allows for some degree of site-selective modification by carefully controlling the pH. mdpi.com At a near-neutral pH, the N-terminus is more nucleophilic, favoring its modification. mdpi.com However, for general protein labeling, reactions are often carried out at a pH of 8.5-9.5 to target the more abundant lysine residues. mdpi.com It's important to note that while highly selective for primary amines, some minor reactivity with other residues like serine and tyrosine has been reported, though these are generally considered side reactions. mdpi.combiorxiv.org

Azide-Based Click Chemistry with Azido-PEG4-NHS Ester

The azide (B81097) group (N₃) on the this compound is a key component for "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility. ijrpr.comaxispharm.com This functionality allows for the covalent ligation of the PEGylated molecule to a second molecule bearing a complementary alkyne group. broadpharm.comnaver.com

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient reaction between an azide and a terminal alkyne, yielding a stable 1,4-disubstituted triazole linkage. medchemexpress.comjenabioscience.com This reaction is characterized by a massive rate acceleration (10⁷ to 10⁸-fold) compared to the uncatalyzed version. organic-chemistry.org

The reaction requires a copper(I) catalyst, which is typically generated in situ from a copper(II) salt like copper sulfate (B86663) (CuSO₄) using a reducing agent such as sodium ascorbate. jenabioscience.comacs.org Ligands like THPTA or BTTAA are often used to stabilize the Cu(I) ion and improve reaction efficiency in aqueous environments. jenabioscience.com The CuAAC reaction is robust, proceeding under a wide range of temperatures and pH values (4-12), and is tolerant of most functional groups found in biological systems. organic-chemistry.orgacs.org This makes it an invaluable tool for bioconjugation.

ComponentFunctionCommon ExamplesTypical Concentration
Azide ReagentReactant for triazole formation.This compound (post-conjugation)Varies based on application.
Alkyne ReagentReactant for triazole formation.Alkyne-modified proteins, DNA, small moleculesVaries based on application.
Copper(II) SourcePrecursor to the active catalyst.Copper(II) Sulfate (CuSO₄)50 µM - 2 mM jenabioscience.com
Reducing AgentReduces Cu(II) to the active Cu(I) state.Sodium AscorbateTypically in excess jenabioscience.com
LigandStabilizes the Cu(I) catalyst in aqueous solution.THPTA, BTTAAOften a 5:1 ratio to CuSO₄ jenabioscience.com

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with Cyclooctynes (e.g., DBCO, BCN)

To circumvent the potential cytotoxicity of the copper catalyst in living systems, Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) was developed. broadpharm.com This reaction utilizes strained cyclooctynes, such as Dibenzocyclooctyne (DBCO) or Bicyclo[6.1.0]nonyne (BCN), which react readily with azides without the need for a catalyst. biochempeg.comaxispharm.comnaver.commedchemexpress.com

The high ring strain of these cyclooctynes significantly lowers the activation energy of the cycloaddition, allowing the reaction to proceed efficiently at physiological temperatures. broadpharm.com DBCO and BCN are two of the most popular cyclooctynes used in SPAAC. axispharm.com DBCO is known for its high reactivity, while BCN also exhibits fast kinetics. axispharm.comnih.gov The reaction rate can be influenced by the structure of both the azide and the cyclooctyne (B158145). For instance, DBCO reacts faster with benzyl (B1604629) azide, while BCN shows higher reactivity with phenyl azide. nih.gov SPAAC has become an essential tool for in vivo imaging and labeling live cells due to its bioorthogonal nature. broadpharm.com

CyclooctyneKey FeaturesTypical Reaction Rate (with benzyl azide)Primary Applications
DBCO (Dibenzocyclooctyne)High reactivity, possesses a chromophore for spectroscopic tracking. interchim.fr~0.24 M⁻¹s⁻¹ nih.govBiomolecule labeling, in vivo imaging. axispharm.com
BCN (Bicyclo[6.1.0]nonyne)Fast kinetics, good stability. axispharm.com~0.07 M⁻¹s⁻¹ nih.govProtein labeling, nanoparticle functionalization. axispharm.com
Advantages of Copper-Free Click Chemistry in Biological Systems

Copper-free click chemistry, predominantly the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), offers significant advantages for bioconjugation in complex biological environments. chempep.com The primary benefit is its biocompatibility, as it eliminates the need for cytotoxic copper catalysts that can cause cellular damage. chempep.combiochempeg.com This makes it highly suitable for applications in living cells and whole organisms. chempep.comwikipedia.org

The reaction's high selectivity and specificity are also key advantages. chempep.com The azide and cyclooctyne functional groups are bioorthogonal, meaning they are largely inert to the vast array of molecules found in biological systems, thus minimizing off-target reactions. chempep.comsigmaaldrich.com This ensures that the conjugation occurs specifically between the intended molecules. The SPAAC reaction proceeds efficiently under mild, physiological conditions, such as aqueous buffers, neutral pH, and ambient temperatures, which helps to preserve the structure and function of sensitive biomolecules. chempep.com

Furthermore, the resulting triazole linkage formed through this reaction is highly stable and resistant to hydrolysis and enzymatic degradation, ensuring the long-term integrity of the conjugate. chempep.com A wide variety of molecules, from small organic compounds to large proteins and nanoparticles, can be functionalized with either an azide or a cyclooctyne, making this chemistry exceptionally versatile for diverse applications. chempep.comsigmaaldrich.com The reaction is also known for its rapid kinetics and high yields. biochempeg.com

Kinetics and Efficiency of SPAAC with this compound Conjugates

The kinetics of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) are a critical factor in its application, particularly when working with low concentrations of biomolecules. interchim.fr The efficiency of the conjugation is often described by the second-order rate constant (k₂), which is influenced by several factors including the specific reactants, solvent, pH, and temperature. rsc.orgresearchgate.net

Research has shown that the choice of buffer can significantly impact SPAAC reaction rates. For instance, in a study comparing various buffers, HEPES buffer at pH 7 demonstrated some of the highest reaction rates, while PBS buffer at the same pH exhibited slower kinetics. rsc.orgrsc.org The pH of the reaction medium also plays a crucial role, with higher pH values generally leading to increased reaction rates in many buffer systems, although some exceptions, like with HEPES buffer, have been observed. rsc.orgresearchgate.net Temperature also affects the reaction kinetics in line with expectations, with higher temperatures leading to faster reactions. rsc.org

The structure of both the azide and the cyclooctyne partner influences the reaction rate. For example, azides with electron-donating groups tend to react faster. rsc.org In the context of this compound, the polyethylene (B3416737) glycol (PEG) linker itself can enhance the reaction kinetics. The hydrophilic nature of the PEG linker can improve the solubility of the modified molecule, which in turn increases the probability of effective collisions between the reactive azide and alkyne groups, thereby accelerating the reaction. rsc.org Studies have shown that the presence of a PEG linker can increase the reaction rate by an average of 31%. rsc.orgrsc.org For example, the reaction of a DBCO-modified antibody with an azide was significantly faster when a PEG linker was included. rsc.org

The following table summarizes the effect of different buffers on the second-order rate constants (k₂) for a SPAAC reaction.

BufferpHTemperature (°C)Azide ReactantAlkyne ReactantSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)
PBS 7371-azido-1-deoxy-β-D-glucopyranosidesulfo DBCO-amine0.85 ± 0.03
HEPES 7371-azido-1-deoxy-β-D-glucopyranosidesulfo DBCO-amine1.22 ± 0.02
DMEM 7.4371-azido-1-deoxy-β-D-glucopyranosidesulfo DBCO-amine0.97 ± 0.01
RPMI 7.4371-azido-1-deoxy-β-D-glucopyranosidesulfo DBCO-amine0.77 ± 0.06
Borate 10371-azido-1-deoxy-β-D-glucopyranosidesulfo DBCO-amine1.18 ± 0.01
MES 5371-azido-1-deoxy-β-D-glucopyranosidesulfo DBCO-amine0.86 ± 0.02

This data is based on studies of SPAAC kinetics and illustrates the impact of different buffer conditions on the reaction rate. rsc.org

Staudinger Ligation with Phosphine-Modified Probes

The Staudinger ligation is a chemoselective reaction that forms a stable amide bond between an azide and a phosphine (B1218219). thermofisher.comsigmaaldrich.com This reaction has become a valuable tool in chemical biology for the conjugation of molecules under biological conditions. sigmaaldrich.comsigmaaldrich.com The NHS-ester portion of this compound allows for its initial conjugation to primary amines on a target molecule, thereby introducing the azide group for subsequent reaction with a phosphine-modified probe. fishersci.se

The mechanism of the Staudinger ligation involves the initial reaction of the phosphine with the azide to form an aza-ylide intermediate. thermofisher.comwikipedia.org This intermediate then undergoes intramolecular rearrangement to form a stable amide bond, particularly when the phosphine reagent is engineered with an ortho-ester group. sigmaaldrich.com The reaction is highly specific and does not require any catalysts, which contributes to its biocompatibility. thermofisher.comfishersci.se

The following table provides a general overview of the reaction conditions for a typical Staudinger ligation.

ParameterCondition
Reactants Azide-derivatized protein, Phosphine-derivatized protein
Temperature 37°C (or room temperature/4°C for longer incubation)
Incubation Time 2-4 hours at 37°C (16-24 hours at room temp/4°C)
Protein Concentration ≥ 2 mg/mL
Buffer Non-amine containing buffers at pH 7-9 (e.g., PBS)

This data provides typical conditions for performing a Staudinger ligation between two proteins. fishersci.com

Applications of Azido Peg4 Nhs Ester in Biomedical Research and Engineering

Protein and Peptide Functionalization

The specific modification of proteins and peptides is fundamental for developing novel therapeutics, diagnostics, and research tools. Azido-PEG4-NHS ester provides a powerful method for this functionalization, enabling a wide range of strategies from specific labeling to enhancing therapeutic properties.

This compound is widely employed for the site-specific labeling and modification of proteins and peptides. The process typically involves a two-step strategy. First, the NHS ester end of the molecule reacts with primary amines (e.g., lysine (B10760008) residues) on the protein surface, covalently attaching the Azido-PEG4 linker. vectorlabs.com While proteins often have numerous lysine residues, which can lead to non-specific labeling, this initial step introduces a bioorthogonal azide (B81097) handle onto the protein. nih.gov

The second step leverages the specificity of click chemistry. The azide-modified protein can then be reacted with a molecule containing a complementary functional group, such as an alkyne or a strained cyclooctyne (B158145) (DBCO/BCN), for a highly specific and efficient secondary labeling reaction. broadpharm.commedchemexpress.com This allows for the precise attachment of various probes, including fluorescent dyes, biotin (B1667282) tags, or other biomolecules, for detection and tracking purposes. A protocol has been developed that uses this two-step reaction to precisely control the average degree of labeling (aDoL). nih.gov By first activating a protein with Azido-NHS ester and then reacting the purified azide-modified protein with a limited amount of a DBCO-tagged molecule, the final aDoL can be accurately determined by the input molar ratio of the tag to the protein. nih.gov

Strategy Component Description Key Features
Step 1: Amine Reaction The NHS ester reacts with primary amines (e.g., lysine residues) on a protein or peptide. Forms a stable amide bond; introduces an azide handle for further reaction. vectorlabs.com
Step 2: Click Chemistry The azide group reacts with a molecule containing an alkyne, DBCO, or BCN group. broadpharm.commedchemexpress.comBioorthogonal, high efficiency, and high specificity.
Outcome Precise, site-specific attachment of labels (e.g., fluorophores, biotin) or other functional molecules. nih.govControlled stoichiometry and preservation of protein function. nih.gov

This compound serves as a non-cleavable linker in the synthesis of antibody-drug conjugates (ADCs), a class of targeted cancer therapies. creative-biolabs.commedchemexpress.com ADCs consist of a monoclonal antibody linked to a cytotoxic drug. medchemexpress.com In this application, the NHS ester group of the linker is used to conjugate it to the antibody, typically by reacting with surface lysine residues. This reaction attaches the PEG-azide moiety to the antibody.

Subsequently, the terminal azide group is used to attach a potent cytotoxic drug molecule via a click chemistry reaction. medchemexpress.com This ensures a stable and covalent attachment of the drug to the antibody. The resulting ADC can then specifically target and deliver the cytotoxic payload to cancer cells that express the corresponding antigen, minimizing off-target toxicity.

The process of attaching PEG chains to molecules, known as PEGylation, is a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins and peptides. The four-unit polyethylene (B3416737) glycol (PEG4) spacer in this compound is hydrophilic, which significantly increases the water solubility of the biomolecules it is attached to. broadpharm.com

This enhanced solubility is crucial for creating effective drug delivery systems. chemimpex.commyskinrecipes.com Furthermore, the PEG linker improves the biocompatibility of the conjugate and can reduce steric hindrance, which facilitates more efficient conjugation processes. myskinrecipes.com By modifying proteins or nanoparticles with this linker, their stability in biological fluids can be improved, which is beneficial for therapeutic applications. chemimpex.comresearchgate.net

Understanding protein interactions is key to deciphering complex cellular processes. This compound facilitates these studies by enabling the specific labeling of a protein of interest. By reacting a target protein with the linker, an azide handle is introduced. This modified protein can then be conjugated to a variety of reporter molecules, such as fluorescent dyes or biotin, using click chemistry. This allows for the detection, tracking, and visualization of the protein's localization and movement within a cell or in a complex biological sample. chemimpex.com This ability to create well-defined bioconjugates while preserving the biological function of the protein makes this compound a powerful tool for investigating cellular pathways.

The modification of enzymes can improve their stability, activity, and reusability for industrial biocatalysis. This compound can be used to functionalize enzymes by reacting with their surface amine groups. This process introduces the hydrophilic PEG spacer and a bioorthogonal azide group onto the enzyme's surface. The azide group can then be used for subsequent modifications, such as immobilizing the enzyme onto a solid support or linking it to other molecules to create multifunctional biocatalysts.

Nanoparticle and Surface Functionalization

This compound is a versatile reagent for modifying the surfaces of nanoparticles and other biomaterials to introduce new functionalities and enhance biocompatibility. chemimpex.commyskinrecipes.com The NHS ester end of the molecule can covalently bind to surfaces that have been functionalized with primary amines, such as aminosilane-coated materials. vectorlabs.com This reaction effectively coats the surface with a layer of PEG chains terminating in azide groups.

This surface-bound azide group is then available for bioorthogonal click chemistry reactions. broadpharm.com This allows for the robust and versatile attachment of a wide array of molecules, including targeting ligands, therapeutic agents, or diagnostic probes, to the nanoparticle or surface. nih.gov This strategy is used in the development of advanced platforms for drug delivery, medical diagnostics, and tissue engineering. chemimpex.commyskinrecipes.comnih.gov For example, gold nanoparticles (AuNPs) functionalized with azide-terminated PEG ligands have shown exceptional colloidal stability in biologically relevant media and can be further derivatized for biomedical sensing and delivery applications. nih.govnih.gov The functionalization of nanoparticles with PEG is a common strategy to improve their stability and biocompatibility. mdpi.com

Application Area Functionalization Strategy Outcome Example
Drug Delivery Linker attaches drug molecules to nanoparticles or proteins. chemimpex.commyskinrecipes.comEnhanced solubility, stability, and targeted delivery. chemimpex.comAntibody-Drug Conjugates (ADCs). medchemexpress.com
Diagnostics & Sensing Linker attaches probes (dyes, biotin) to proteins or nanoparticles. chemimpex.commyskinrecipes.comSpecific detection and tracking of biomolecules. Functionalized gold nanoparticles for biosensing. nih.govnih.gov
Biomaterial Engineering Linker modifies surfaces to attach bioactive molecules. chemimpex.comImproved biocompatibility and introduction of new functionalities. Crosslinking hydrogels for tissue engineering.

Engineering of Targeted Nanocarriers for Theranostics

The development of theranostic agents, which integrate diagnostic and therapeutic capabilities into a single platform, heavily relies on the precise engineering of nanocarriers. This compound serves as a critical linker for conjugating targeting ligands to the surface of these nanocarriers, such as liposomes or nanoparticles.

The process typically involves a two-step strategy. First, the NHS ester end of the molecule is reacted with primary amine groups present on the nanocarrier's surface or on the constituent molecules (e.g., amine-functionalized lipids or polymers). This initial step covalently attaches the linker to the nanocarrier, resulting in a surface decorated with azide groups. Subsequently, a targeting moiety, such as a peptide, antibody, or small molecule that has been pre-functionalized with a strained alkyne (e.g., dibenzocyclooctyne, DBCO), is introduced. The azide-functionalized surface and the alkyne-functionalized ligand then undergo a highly efficient and bio-orthogonal click reaction to form a stable triazole linkage. medchemexpress.comprecisepeg.com

This targeted approach ensures that the therapeutic payload and imaging agents within the nanocarrier are delivered specifically to pathological sites, such as tumors, thereby enhancing efficacy and minimizing off-target effects. biorxiv.org The PEG4 spacer plays a crucial role by increasing the hydrophilicity and biocompatibility of the nanocarrier, which can help to reduce non-specific protein adsorption and prolong circulation time in the body.

Table 1: Role of this compound Components in Nanocarrier Targeting

Component Function in Nanocarrier Engineering Research Finding
NHS Ester Covalently attaches the linker to amine groups on the nanocarrier surface. Forms a stable amide bond with proteins, amine-modified oligonucleotides, or other amine-containing molecules on the nanocarrier. medchemexpress.com
Azide (N₃) Group Provides a bio-orthogonal handle for "click chemistry" conjugation. Reacts specifically with alkyne, BCN, or DBCO groups on targeting ligands to form a stable triazole linkage. medchemexpress.com

| PEG4 Spacer | Increases solubility, reduces steric hindrance, and enhances biocompatibility. | The hydrophilic PEG chain improves the solubility of the entire conjugate in aqueous media, which is essential for biomedical applications. medchemexpress.com |

Development of Biosensors and Biochips through Surface Immobilization

This compound is instrumental in the fabrication of advanced biosensors and biochips, where the controlled immobilization of biorecognition molecules (e.g., antibodies, enzymes, or nucleic acids) onto a sensor surface is paramount for performance. The linker facilitates a robust and oriented attachment of these molecules, which enhances sensor sensitivity and specificity.

The functionalization process begins with a substrate, such as an aminosilane-coated glass slide or a gold surface modified with amine-terminated thiols. The NHS ester of this compound reacts with these surface amines to create a stable, azide-terminated monolayer. biorxiv.org This "activated" surface is then ready for the immobilization of a biorecognition element that has been modified to contain a complementary reactive group for click chemistry, such as a DBCO or terminal alkyne group.

This two-step approach offers significant advantages over random immobilization methods. By pre-activating the surface with azide groups, the subsequent attachment of the alkyne-modified biomolecule occurs in a highly specific and controlled manner. This ensures that the active sites of the immobilized proteins or enzymes are oriented away from the surface and remain accessible for target binding, a critical factor for the analytical performance of biosensors and diagnostic biochips. biorxiv.org

Table 2: Sequential Steps for Surface Immobilization using this compound

Step Description Key Chemical Reaction
1. Surface Preparation The substrate (e.g., glass, silicon, polymer) is treated to introduce primary amine groups on its surface. Often achieved using aminosilane treatment (e.g., with APTES).
2. Surface Activation The amine-functionalized surface is reacted with this compound. The NHS ester forms a covalent amide bond with the surface amine groups, leaving a dense layer of terminal azide groups.

| 3. Biomolecule Conjugation | An alkyne- or DBCO-modified biorecognition molecule is introduced to the azide-activated surface. | A specific and efficient click reaction (SPAAC) occurs between the surface azide and the biomolecule's alkyne group, resulting in stable immobilization. biorxiv.org |

Functionalization of Polymeric and Inorganic Surfaces

The ability to tailor the surface properties of materials is fundamental to the development of advanced biomaterials. This compound provides a versatile platform for the surface functionalization of a wide range of materials, including both organic polymers and inorganic substrates.

For polymeric materials that possess or can be modified to have surface amine groups, the NHS ester provides a straightforward method for tethering the azide-PEG linker. This modification transforms a chemically simple polymer surface into a platform ready for bio-orthogonal conjugation. biorxiv.org This is particularly useful for rendering materials more biocompatible or for attaching specific biomolecules that can influence cellular interactions, such as promoting cell adhesion or preventing biofilm formation.

Similarly, inorganic surfaces, such as glass, silica, or titanium oxide, are commonly functionalized by first treating them with aminosilanes to introduce primary amines. Following this initial step, this compound can be used to create an azide-terminated surface. biorxiv.org This azide "handle" allows for the subsequent attachment of virtually any molecule containing a compatible alkyne group via click chemistry. This method is widely used to prepare materials for applications ranging from diagnostic assays to the development of implantable medical devices with enhanced biological performance.

Table 3: Examples of Surface Functionalization Applications

Material Type Surface Preparation Functionalization Goal
Polymeric Amine-rich polymer or plasma treatment to introduce amines. Enhance biocompatibility, immobilize enzymes, create antimicrobial surfaces.
Inorganic (e.g., Glass, Silica) Treatment with an aminosilane (e.g., APTES). Prepare surfaces for biochips, diagnostic slides, and cell culture substrates. biorxiv.org

| Nanoparticles | Use of amine-functionalized capping agents. | Attach targeting ligands, drugs, or imaging agents for theranostic applications. |

Controlled Immobilization of Ligands for Affinity-Based Applications

This compound overcomes this limitation by enabling a controlled, site-specific immobilization strategy. The process involves two main stages. First, the affinity support matrix, which is typically an agarose or polymeric bead with available primary amine groups, is activated by reacting it with this compound. This reaction covers the matrix with azide groups. In a separate step, the affinity ligand (e.g., a protein or antibody) is specifically modified at a known location, away from its active site, with a complementary alkyne or DBCO moiety.

When the alkyne-modified ligand is introduced to the azide-activated matrix, they become covalently linked via a click reaction. This site-specific conjugation ensures a uniform and oriented presentation of the ligands on the support, maximizing the accessibility of their binding sites to the target molecules in a sample. This leads to higher binding capacity, improved purity of the isolated product, and more reproducible results in affinity-based separation and purification processes.

Table 4: Comparison of Immobilization Strategies

Feature Random Immobilization (e.g., direct NHS ester chemistry) Controlled Immobilization (using this compound & Click Chemistry)
Attachment Sites Multiple, non-specific (e.g., various lysine residues on a protein). Single, pre-defined site on the ligand.
Ligand Orientation Random and heterogeneous. Uniform and oriented.
Binding Site Accessibility Often reduced due to steric hindrance or denaturation. Maximized, leading to higher activity.

| Reproducibility | Lower, due to batch-to-batch variability. | Higher, due to the defined chemical process. |

Hydrogel and Biomaterial Engineering

Hydrogels are three-dimensional, water-swollen polymer networks that are widely used in tissue engineering and regenerative medicine due to their structural similarity to the native extracellular matrix (ECM). The chemical and physical properties of hydrogels can be precisely tuned, and this compound is a key reagent for creating advanced, functional hydrogels through bio-orthogonal crosslinking and modification.

Crosslinking in Hydrogel Formation for Tissue Engineering and Regenerative Medicine

The formation of stable hydrogels requires the crosslinking of polymer chains. This compound is used in a two-component system to form hydrogels via click chemistry, a method that is highly biocompatible and can be performed in the presence of living cells.

In a typical application, a biocompatible polymer with primary amine groups, such as collagen or amine-functionalized hyaluronic acid, is first modified with this compound. biorxiv.org The NHS ester reacts with the amines on the polymer backbone, converting them into azide-functionalized polymers. The second component is another polymer that has been functionalized with a strained alkyne, such as DBCO. When the two polymer solutions are mixed, the azide and DBCO groups react via SPAAC to form covalent crosslinks, resulting in the rapid formation of a hydrogel. biorxiv.org

This method allows for the creation of in situ forming hydrogels, which can be injected as liquids and subsequently solidify under physiological conditions to fill a defect or encapsulate cells. The bio-orthogonal nature of the click reaction ensures that the crosslinking chemistry does not interfere with encapsulated cells or surrounding tissues, making it an ideal platform for tissue engineering and cell delivery applications.

Table 5: Bio-orthogonal Hydrogel Formation Strategy

Component Description Role in Crosslinking
Polymer 1 (Backbone) A polymer containing primary amines (e.g., collagen, chitosan, amine-PEG). Reacts with this compound to become functionalized with azide groups. biorxiv.org
Polymer 2 (Crosslinker) A polymer containing strained alkyne groups (e.g., DBCO-PEG). Reacts with the azide groups on Polymer 1 via a click reaction to form the hydrogel network. biorxiv.org

| Resulting Hydrogel | A covalently crosslinked, biocompatible, and water-swollen network. | Provides a stable, 3D environment suitable for encapsulating cells and promoting tissue regeneration. |

Integration into Scaffolds for Cell Culture and Delivery

Beyond forming the bulk material of a hydrogel, this compound is also used to functionalize pre-existing tissue engineering scaffolds. These scaffolds provide the structural support for tissue growth, but they often lack the specific biological cues needed to direct cell behavior, such as adhesion, proliferation, and differentiation.

This compound can be used to covalently attach such bioactive molecules to the scaffold surface. The process mirrors that used for surface functionalization: a scaffold with surface amine groups is first treated with the NHS ester end of the linker to create an azide-presenting surface. Then, bioactive molecules, such as cell-adhesion peptides (e.g., RGD) or growth factors that have been modified with an alkyne group, are "clicked" onto the scaffold.

This approach allows for the precise control over the type and density of biological signals presented to cells cultured on or within the scaffold. By mimicking the signaling environment of the natural ECM, these functionalized scaffolds can significantly enhance tissue regeneration and improve the success of cell delivery strategies in regenerative medicine.

Table 6: Compound Names Mentioned

Compound Name
This compound
N-hydroxysuccinimide (NHS)
Polyethylene glycol (PEG)
Dibenzocyclooctyne (DBCO)
Bicyclo[6.1.0]nonyne (BCN)
3-Aminopropyl)triethoxysilane (APTES)
Collagen
Hyaluronic acid
Chitosan

Diagnostics and Imaging Applications

Development of Molecular Probes for Imaging

The unique architecture of this compound facilitates the creation of custom molecular probes for various imaging modalities. The process involves a sequential reaction strategy. First, the NHS ester end of the linker is reacted with a primary amine on a targeting biomolecule, such as an antibody or a peptide. This forms a stable amide bond. The azide group on the other end of the linker is then available for a highly specific "click" reaction. vectorlabs.combroadpharm.com This reaction, often a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted alkyne-azide cycloaddition (SPAAC), allows for the attachment of an imaging moiety (e.g., a fluorescent dye, a radiolabel, or a contrast agent) that has been pre-functionalized with a compatible alkyne group. medchemexpress.comsigmaaldrich.com

This method allows researchers to link imaging agents to biomolecules with high efficiency and specificity, preserving the biological function of the targeting molecule. The PEG4 spacer plays a crucial role by increasing the hydrophilicity of the final probe, which can improve its stability in biological fluids and reduce non-specific interactions, leading to clearer imaging results. sigmaaldrich.com This approach has been used to functionalize nanoparticles and other biomaterials for targeted imaging applications.

Biomolecule TypeLinker RoleAttached Probe (Example)Imaging Application
AntibodyCovalently attaches to lysine residues via NHS ester, presenting an azide for probe conjugation.Fluorescent Dye (e.g., with a DBCO group)Targeted cell imaging, Immunohistochemistry
OligonucleotideModifies amine-functionalized oligonucleotides for subsequent labeling.Imaging AgentIn situ hybridization, Flow cytometry
NanoparticleFunctionalizes amine-coated surfaces to introduce azide groups for probe attachment.Contrast AgentTargeted delivery and in vivo imaging

Labeling Biomolecules for Detection and Assay Development

In diagnostics, the reliable detection of specific biomarkers is paramount. This compound serves as a critical reagent for labeling biomolecules used in a wide range of detection and assay formats. By reacting the NHS ester with primary amines on proteins, antibodies, or other target molecules, an azide handle is introduced for subsequent, highly specific modification. vectorlabs.com

This azide group can then be used in click chemistry reactions to conjugate various detection labels, such as enzymes (for ELISAs), biotin (for streptavidin-based detection), or fluorescent dyes. The specificity of the click reaction ensures that the label is attached only where the azide is present, leading to a high signal-to-noise ratio in assays. The hydrophilic PEG spacer helps to maintain the solubility and stability of the labeled biomolecule, preventing aggregation and ensuring its proper function within the assay system. sigmaaldrich.com This makes this compound a versatile tool for developing sensitive and robust diagnostic assays.

PROTAC (Proteolysis Targeting Chimeras) Synthesis

PROTACs are innovative therapeutic molecules designed to co-opt the cell's natural protein disposal system to eliminate specific disease-causing proteins. A PROTAC consists of three components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. medchemexpress.com The linker is not merely a spacer but a critical component that influences the PROTAC's efficacy, solubility, and cell permeability. precisepeg.com

This compound as a Linker in PROTAC Constructs

This compound is frequently employed as a PEG-based linker in the synthesis of PROTACs. medchemexpress.com Its heterobifunctional design is ideal for the modular construction of these complex molecules. Typically, the NHS ester end of the linker is used to form a stable amide bond with an available amine on either the target protein ligand or the E3 ligase ligand. broadpharm.comnih.gov

PROTAC ComponentRole of this compoundExample of Ligand/Moiety
Target Protein Ligand The NHS ester reacts with an amine on the ligand to form a stable conjugate.JQ1 (for BRD4 protein) nih.gov
Linker Provides a flexible, hydrophilic connection between the two ligands. The azide group enables click chemistry conjugation.Azido-PEG4-moiety
E3 Ligase Ligand An alkyne-modified ligand is attached to the linker's azide group via a click reaction.Pomalidomide, Thalidomide (for Cereblon E3 ligase) nih.gov

Methodological Considerations and Challenges in Azido Peg4 Nhs Ester Research

Reaction Efficiency and Yield in Complex Biological Systems

Achieving high reaction efficiency and yield with Azido-PEG4-NHS ester in complex biological systems, such as cell lysates or in vivo environments, is a significant challenge. The N-hydroxysuccinimide (NHS) ester moiety is highly reactive towards primary amines, which are abundant in biological samples, existing at the N-terminus of proteins and on the side chain of lysine (B10760008) residues. thermofisher.com However, this reactivity is not without competition.

The primary competing reaction is the hydrolysis of the NHS ester, which increases with pH. thermofisher.com While the optimal pH for the reaction of NHS esters with primary amines is typically between 7.2 and 8.5, higher pH values that favor the deprotonated, more nucleophilic state of the amine also accelerate hydrolysis. thermofisher.comlumiprobe.com This creates a delicate balance that must be optimized to maximize the yield of the desired conjugate.

In complex systems, the sheer number of potential reaction sites can lead to a heterogeneous mixture of products. The accessibility of primary amines on a target biomolecule can be influenced by its three-dimensional structure, potentially leading to lower than expected yields if the target sites are buried within the molecule. xantec.com Furthermore, the concentration of the target protein can impact the required molar excess of the this compound reagent; more dilute protein solutions often necessitate a greater molar excess to achieve sufficient labeling. thermofisher.comwindows.net

To address these challenges, researchers often employ strategies such as:

Buffer Optimization: Using buffers with a pH in the optimal range of 8.3-8.5, such as phosphate, carbonate-bicarbonate, HEPES, or borate (B1201080) buffers. thermofisher.comlumiprobe.com Amine-containing buffers like Tris are generally avoided as they compete with the target molecule for the NHS ester. thermofisher.comlumiprobe.com

Reagent Concentration: Carefully titrating the molar ratio of this compound to the target biomolecule. A 10- to 20-fold molar excess is often used as a starting point for concentrated protein solutions.

Reaction Time and Temperature: Incubating the reaction for a sufficient duration, typically ranging from 30-60 minutes at room temperature to a few hours on ice. windows.netfishersci.com

Minimizing Non-Specific Labeling and Maintaining Bioactivity

A critical aspect of using this compound is the need to minimize non-specific labeling, which can lead to a loss of biological activity of the target molecule. nih.gov Since NHS esters react with any accessible primary amine, proteins with numerous lysine residues can be modified at multiple sites, potentially altering their conformation and function. nih.gov

The hydrophilic polyethylene (B3416737) glycol (PEG) spacer of this compound helps to improve the water solubility of the reagent and the resulting conjugate, which can be beneficial. broadpharm.comcd-bioparticles.net However, the introduction of this linker, along with the azide (B81097) group, can still impact the bioactivity of the labeled molecule.

The hydrolysis of the NHS ester is a primary factor that can reduce labeling efficiency and lead to the generation of undesirable byproducts. thermofisher.com The half-life of an NHS ester is significantly dependent on pH, decreasing from several hours at pH 7.0 to mere minutes at pH 8.6 at 4°C. thermofisher.com

Key strategies to mitigate hydrolysis include:

pH Control: Maintaining the reaction pH within the optimal range of 7.2 to 8.5 is crucial. thermofisher.comlumiprobe.com For some applications, a slightly lower pH of 6.9-7.2 can be used to prevent hydrolysis of other sensitive functional groups, such as maleimides, if they are also present. glenresearch.com

Anhydrous Solvents: Since NHS esters are moisture-sensitive, they are often dissolved in a dry, water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before being added to the aqueous reaction mixture. lumiprobe.comthermofisher.com It is important to use high-quality, anhydrous solvents to prevent premature hydrolysis. lumiprobe.comresearchgate.net

Temperature Control: Performing the reaction at lower temperatures (e.g., 4°C or on ice) can slow the rate of hydrolysis, although this may also require longer incubation times. thermofisher.comwindows.net

Prompt Use: Aqueous solutions of NHS esters should be used immediately after preparation to minimize hydrolysis. lumiprobe.com

Controlling the degree of labeling (DOL), or the number of this compound molecules conjugated to a single target biomolecule, is essential for producing a homogeneous product and preserving bioactivity. nih.gov Poorly controlled stoichiometry can result in a heterogeneous mixture of under-labeled, over-labeled, and unlabeled molecules. nih.gov

Methods to control the DOL include:

Molar Ratio Adjustment: The most direct way to control the DOL is by carefully adjusting the molar ratio of the NHS ester to the target molecule. thermofisher.com A lower molar excess will generally result in a lower DOL. For example, to achieve a high yield of a mono-labeled product, a specific calculated amount of the NHS ester should be used. lumiprobe.com

Reaction Time: Shorter reaction times can be used to limit the extent of labeling.

Protein Concentration: The concentration of the protein solution can influence the labeling efficiency, with more dilute solutions often requiring a higher molar excess of the reagent to achieve the same DOL. thermofisher.com

Site-Specific Labeling Techniques: For applications requiring precise control, alternative strategies that target specific sites on a protein, such as an N-terminal cysteine, can be employed to achieve site-specific labeling and a well-defined stoichiometry. nih.govnih.gov

Purification and Characterization of Conjugated Products

Following the conjugation reaction, it is crucial to purify the labeled biomolecule to remove unreacted this compound, the hydrolyzed NHS byproduct, and any other reaction components. lumiprobe.com Failure to do so can interfere with downstream applications.

Common purification methods include:

Size-Exclusion Chromatography (SEC) / Gel Filtration: This is a widely used method for separating the larger conjugated protein from smaller molecules like excess reagent and byproducts. lumiprobe.comfishersci.com

Dialysis: Dialysis against an appropriate buffer can effectively remove small, unwanted molecules. thermofisher.comnih.gov

Precipitation: For proteins and nucleic acids, precipitation with ethanol (B145695) or acetone (B3395972) can be an effective purification step. lumiprobe.com

Once purified, the conjugated product must be thoroughly characterized to confirm successful labeling and determine the DOL. Techniques for characterization include:

Mass Spectrometry (MS): Techniques like MALDI-ToF MS can be used to determine the molecular weight of the conjugate, allowing for the calculation of the number of attached this compound molecules. mpg.de

Spectroscopy: UV-Vis spectroscopy can be used to monitor the release of the NHS byproduct during the reaction.

Chromatography: High-performance liquid chromatography (HPLC) can be used to assess the purity of the conjugate. lumiprobe.com

Functional Assays: It is essential to perform functional assays to ensure that the biological activity of the labeled molecule has been retained.

Stability and Storage of this compound and its Conjugates

Both the this compound reagent and its resulting conjugates require proper storage to maintain their integrity and reactivity.

This compound Reagent:

Storage Conditions: The solid form of this compound is typically stored at -20°C, protected from light and moisture. broadpharm.comcd-bioparticles.netcreative-biolabs.com Some suppliers recommend storage at -5°C in a dry, dark environment. biochempeg.combiochempeg.com

Handling: Before use, the vial should be allowed to equilibrate to room temperature before opening to prevent moisture condensation, which can lead to hydrolysis. xantec.comwindows.net

Solution Stability: Stock solutions are typically prepared in anhydrous DMSO or DMF. lumiprobe.com While these solutions can be stored at -20°C for a limited time, their shelf-life may be significantly reduced compared to the solid form. abberior.rocks It is often recommended to use solutions immediately after preparation. lumiprobe.com

Conjugates:

Storage Conditions: The storage conditions for the labeled protein are generally the same as those for the unlabeled protein. windows.net This often involves storage at 2-8°C or frozen at -20°C or -80°C, protected from light. thermofisher.comthermofisher.com

Long-Term Stability: The long-term stability of the conjugate should be assessed, as the modification may affect its shelf-life. The addition of a cryoprotectant may be necessary for frozen storage.

Batch-to-Batch Consistency and Quality Control in Research

Ensuring batch-to-batch consistency of the this compound reagent is critical for obtaining reproducible results in research. Variations in the purity and reactivity of the reagent can lead to significant differences in labeling efficiency and the properties of the final conjugate.

Key quality control measures include:

Purity Analysis: The purity of the reagent should be verified, typically using techniques like HPLC-MS and NMR. lumiprobe.com Suppliers often provide a certificate of analysis with this information.

Reactivity Assessment: The reactivity of each new batch should be tested to ensure consistent performance in the labeling reaction.

Standardized Protocols: Adhering to well-defined and standardized labeling and purification protocols is essential for minimizing variability between experiments. lumiprobe.com This includes consistent control of pH, temperature, reaction time, and molar ratios. lumiprobe.com

By carefully considering and addressing these methodological challenges, researchers can effectively utilize this compound to generate well-defined and functional biomolecular conjugates for a wide range of applications.

Interactive Data Tables

Table 1: Recommended Reaction Conditions for this compound Conjugation

Parameter Recommended Condition Rationale
pH 7.2 - 8.5 thermofisher.com Balances amine reactivity and NHS ester hydrolysis. thermofisher.com
Buffer Phosphate, Bicarbonate, HEPES, Borate thermofisher.comlumiprobe.com Non-amine containing to avoid competing reactions. lumiprobe.com
Temperature 4°C to Room Temperature (25°C) windows.net Lower temperature reduces hydrolysis but may require longer reaction times. thermofisher.com
Molar Excess 10-20 fold (protein >1mg/mL) Ensures sufficient labeling; may need adjustment for dilute samples. thermofisher.com

| Solvent | Anhydrous DMSO or DMF lumiprobe.comthermofisher.com | Solubilizes the reagent and prevents premature hydrolysis. lumiprobe.com |

Table 2: Storage and Handling of this compound

Form Storage Temperature Key Handling Precautions
Solid -20°C broadpharm.comcd-bioparticles.netcreative-biolabs.com Protect from light and moisture. Equilibrate to room temperature before opening. windows.net

| Solution (in DMSO/DMF) | -20°C abberior.rocks | Use immediately if possible; avoid repeated freeze-thaw cycles. lumiprobe.comabberior.rocks |

Q & A

Q. How does Azido-PEG4-NHS ester facilitate bioconjugation in protein labeling?

this compound enables bioconjugation through two key functional groups:

  • NHS ester : Reacts with primary amines (e.g., lysine residues) to form stable amide bonds, ideal for labeling proteins, antibodies, or amine-functionalized surfaces .
  • Azide group : Participates in bioorthogonal click chemistry (e.g., CuAAC with alkynes or strain-promoted reactions with DBCO/BCN) for secondary labeling or crosslinking . The PEG4 spacer enhances solubility and reduces steric hindrance, improving reaction efficiency .

Q. What are optimal reaction conditions for conjugating this compound to primary amines?

  • pH : Use neutral to slightly alkaline buffers (pH 7.4–8.5), such as PBS or 0.1 M sodium bicarbonate, to maximize NHS-amine reactivity .
  • Molar ratio : A 100:1 molar excess of this compound relative to the target molecule ensures efficient labeling .
  • Temperature : Reactions are typically performed at 4°C or room temperature for 2–3 hours to balance efficiency and protein stability .

Q. How does the PEG4 spacer influence bioconjugate properties?

The PEG4 spacer:

  • Increases aqueous solubility of hydrophobic biomolecules .
  • Reduces steric hindrance, enabling efficient coupling to bulky targets (e.g., antibodies) .
  • Enhances biocompatibility and stability in physiological conditions .

Q. What safety precautions are necessary when handling this compound?

  • Avoid skin/eye contact and inhalation; use gloves, lab coats, and fume hoods .
  • Store at –20°C in anhydrous DMSO or DMF to prevent hydrolysis .
  • Dispose of waste according to hazardous chemical protocols due to acute toxicity (H302, H315) .

Q. What are the storage and stability guidelines for this compound?

  • Store desiccated at –20°C; avoid repeated freeze-thaw cycles .
  • In solution, use immediately or aliquot to prevent hydrolysis (half-life <24 hours in aqueous buffers) .

Advanced Research Questions

Q. How to address low conjugation efficiency with sensitive proteins?

  • Optimize reaction time/temperature : Shorten incubation to 1–2 hours at 4°C to minimize protein denaturation .
  • Purify conjugates : Use size-exclusion chromatography (e.g., 50 kDa filters) to remove unreacted reagent .
  • Alternative PEG lengths : Test shorter (PEG2) or longer (PEG8) spacers to balance steric effects .

Q. How to validate successful conjugation using analytical methods?

  • HPLC/MS : Monitor reaction completion by tracking shifts in retention time or molecular weight .
  • TNBSA assay : Quantify free amines post-reaction to confirm NHS-ester coupling efficiency .
  • Click chemistry validation : Perform a secondary reaction with fluorescent alkynes (e.g., DBCO-Cy5) and analyze via fluorescence spectroscopy .

Q. How does reagent purity impact experimental outcomes?

  • Purity >95% (HPLC) : Ensures consistent reactivity and minimizes side reactions (e.g., hydrolysis byproducts) .
  • Impurity risks : Contaminants like free azides or degraded PEG may cause non-specific binding; verify purity via NMR or LC-MS before use .

Q. How to troubleshoot non-specific binding in click chemistry applications?

  • Pre-purify conjugates : Remove unreacted azides using dialysis or centrifugal filters .
  • Optimize click conditions : Use copper chelators (e.g., BTTAA) for CuAAC or strain-promoted reagents (e.g., DBCO) to reduce background .
  • Blocking steps : Incubate with BSA or inert PEG derivatives to mask non-specific sites .

Q. Can this compound be used in multi-step conjugation strategies?

Yes, sequential labeling is feasible:

  • First, conjugate NHS ester to amines.
  • Second, perform click chemistry with alkynes (e.g., DBCO-functionalized dyes) .
  • Critical considerations : Ensure intermediate stability (e.g., avoid azide reduction) and optimize reaction order to prevent cross-reactivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.